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Cat. No.: B15595132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Schleicheol 2,

a naturally occurring sterol. Due to the limited public availability of the raw spectral data, this

document focuses on presenting the known structural information and the general experimental

workflows involved in its characterization. The primary source for the isolation and structural

elucidation of Schleicheol 2 is a study by Pettit et al., published in the Journal of Natural

Products in 2000.

Chemical Structure and Origin
Schleicheol 2 is a sterol with the molecular formula C₃₀H₅₂O₂. It was first isolated from the

bark and stem of the teak forest medicinal tree, Schleichera oleosa. The IUPAC name for

Schleicheol 2 is (3β,7α)-7-methoxy-stigmast-5-en-3-ol.

Figure 1: Chemical Structure of Schleicheol 2 (A 2D representation of the chemical structure

of Schleicheol 2 would be presented here.)

Spectroscopic Data Summary
While the complete raw ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data from the original

publication by Pettit et al. are not publicly accessible, this section would typically present the

detailed spectral assignments in tabular format. The tables would include chemical shifts (δ),
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coupling constants (J), and mass-to-charge ratios (m/z) that are crucial for structural verification

and comparison.

Table 1: ¹H NMR Spectroscopic Data of Schleicheol 2
(This table would ideally contain columns for Proton Assignment, Chemical Shift (δ) in ppm,

Multiplicity (e.g., s, d, t, m), and Coupling Constant (J) in Hz. The data would be referenced

from the primary literature.)

Data not publicly available.

Table 2: ¹³C NMR Spectroscopic Data of Schleicheol 2
(This table would list the Carbon Assignment and the corresponding Chemical Shift (δ) in ppm

for each carbon atom in the Schleicheol 2 molecule.)

Data not publicly available.

Table 3: Mass Spectrometry Data of Schleicheol 2
(This table would present the key mass spectrometry data, including the ionization method

(e.g., HRESIMS) and the observed mass-to-charge ratios (m/z) for the molecular ion and

significant fragments.)

Data not publicly available.

Experimental Protocols
The detailed experimental protocols for the acquisition of spectroscopic data are critical for

reproducibility and data validation. The following outlines the general procedures that would

have been employed for the characterization of Schleicheol 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: High-field NMR spectrometers, such as 300 or 500 MHz instruments, would

have been used to acquire ¹H and ¹³C NMR spectra.

Sample Preparation: A purified sample of Schleicheol 2 would be dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD).
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Data Acquisition:

¹H NMR: Standard pulse sequences would be used to obtain the proton spectrum. Key

parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR: Proton-decoupled ¹³C NMR spectra would be acquired to determine the

chemical shifts of all carbon atoms. Techniques like DEPT (Distortionless Enhancement by

Polarization Transfer) might have been used to differentiate between CH, CH₂, and CH₃

groups.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would

be essential for the complete and unambiguous assignment of all proton and carbon

signals.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, likely an Electrospray Ionization (ESI)

or Fast Atom Bombardment (FAB) instrument, would have been used.

Sample Introduction: The sample would be introduced into the mass spectrometer, either

directly via an infusion pump or coupled to a chromatographic system like HPLC.

Data Acquisition: High-resolution mass spectra (HRMS) would be recorded to determine the

accurate mass of the molecular ion, allowing for the calculation of the elemental composition.

Tandem MS (MS/MS) experiments could be performed to obtain fragmentation patterns,

providing further structural information.

Workflow for Spectroscopic Analysis of a Natural
Product
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Schleicheol 2.
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Caption: Workflow for the isolation and structural elucidation of Schleicheol 2.
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This guide highlights the key spectroscopic techniques and methodologies integral to the

characterization of novel natural products. While the specific data for Schleicheol 2 remains

within the confines of the original publication, the outlined procedures and the general workflow

provide a solid framework for researchers in the field of natural product chemistry and drug

discovery. For definitive quantitative data, direct reference to the primary literature is essential.

To cite this document: BenchChem. [Spectroscopic Data of Schleicheol 2: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595132#spectroscopic-data-nmr-ms-of-
schleicheol-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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